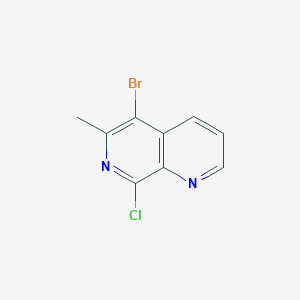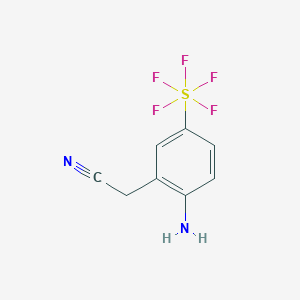
4-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline
Übersicht
Beschreibung
4-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline is a chemical compound with the molecular formula C11H14F2N2 . It has a molecular weight of 212.24 g/mol . The compound is used for research purposes .
Synthesis Analysis
The synthesis of 4-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline and similar compounds often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis can be planned based on different strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 4-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline consists of a pyrrolidine ring attached to an aniline group via a difluoromethyl group . The SMILES notation for this compound is C1CCN(C1)C2=C(C=C(C=C2)N)C(F)F .Wissenschaftliche Forschungsanwendungen
Crystal Structure and DFT Studies
The crystal structure analysis of related compounds such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline demonstrates essential planarity between pyrrolidine and benzene rings. Strong N-H···O hydrogen bonds contribute to two-dimensional sheets within the crystal structure, indicating potential applications in materials science. DFT calculations correlate well with experimental data, suggesting applications in computational chemistry for modeling and predicting molecular structures and interactions (Krishnan et al., 2021).
NLO Applications
Research on new organic binary solids with phenolic coformers, including N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline derivatives, has implications for non-linear optics (NLO). The synthesis and structural characterization of these compounds offer insights into the design of materials with potential applications in optical technologies, emphasizing the influence of molecular structure on NLO properties (Draguta et al., 2015).
Electroluminescence and Photophysics
Highly luminescent tetradentate bis-cyclometalated platinum complexes using derivatives such as N,N-di(6-phenylpyridin-2-yl)aniline highlight the development of materials for electroluminescence. These complexes exhibit potential for organic light-emitting diode (OLED) applications, with significant implications for display and lighting technologies. The detailed analysis of photophysical properties provides a foundation for designing more efficient and tunable light-emitting materials (Vezzu et al., 2010).
Surface Chemistry
Studies on the bonding of nitrogen-containing organic molecules to silicon surfaces explore the role of aromaticity and highlight applications in surface chemistry and semiconductor processing. For example, the adsorption behaviors of compounds such as pyrrole and aniline on Si(001) surfaces reveal mechanisms that could be utilized in designing surface modifications for electronic materials (Cao et al., 2001).
Eigenschaften
IUPAC Name |
4-[3-(difluoromethyl)pyrrolidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)8-5-6-15(7-8)10-3-1-9(14)2-4-10/h1-4,8,11H,5-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROANBNRMEVBENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B1490754.png)
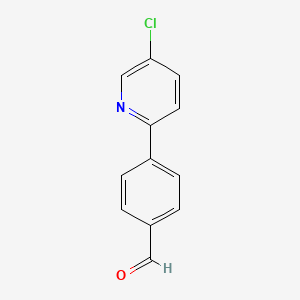

![3-[(2-Fluorophenyl)sulfonyl]azetidine](/img/structure/B1490760.png)
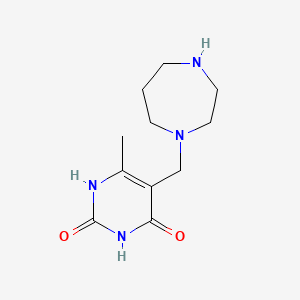

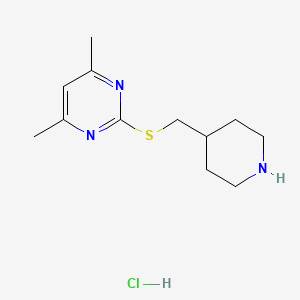


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)
